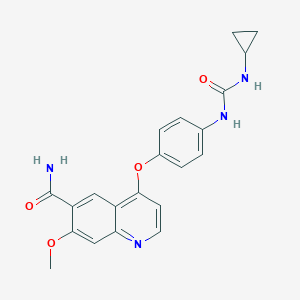

Lenvatinib Impurity g

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide is a quinoline derivative known for its potential therapeutic applications. This compound’s unique structure allows for diverse chemical interactions, making it suitable for studying various biological processes and developing innovative drug therapies.

准备方法

The preparation of 4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide involves several synthetic routes. One common method includes the reaction of 4-(cyclopropylcarbamoylamino)phenol with 7-methoxyquinoline-6-carboxylic acid under specific conditions to form the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .

化学反应分析

Formation of Lenvatinib Impurity g

- This compound forms during the synthesis of lenvatinib mesylate or through degradation processes .

- Acidic conditions or heat exposure can cause lenvatinib to undergo hydrolysis and other degradation reactions, which can lead to the creation of Impurity g.

- The mechanisms involve the breakdown of the lenvatinib structure, resulting in smaller components that recombine or rearrange into various impurities.

Comparison with Other Lenvatinib Impurities

This compound shares similarities with other known impurities resulting from the synthesis of lenvatinib or related compounds.

Analytical Methods

- High-performance liquid chromatography (HPLC) is a method for analyzing lenvatinib and related substances .

- A novel gradient HPLC method can identify and analyze impurities with significant polarity differences, such as those found in lenvatinib preparations and degradation processes .

- The preferred stationary phases for HPLC analysis contain octadecylsilane-bonded silica or octylsilane-bonded silica .

Impact of Water Activity

- The activity of water is a critical factor affecting the desolvation process of lenvatinib mesylate .

- The desolvation process occurs only when the activity of water exceeds the activity of dimethyl sulfoxide (DMSO) .

Purity and Detection

- This compound should be in pure form, preferably with a purity exceeding 95%, more preferably exceeding 98%, and most preferably exceeding 99%, as measured by HPLC .

- Methods to determine the purity of lenvatinib samples involve detecting the presence of this compound, using it as a reference standard or control .

Degradation Impurities

- Impurities D, E, F, G, and LVTN-1 are the major degradation impurities in lenvatinib mesylate or pharmaceutical formulations comprising lenvatinib .

- Lenvatinib mesylate contains an amide group and can be hydrolyzed to a carboxylic acid under acidic or basic conditions, leading to degradation impurities such as Impurity G .

科学研究应用

Analytical Applications

Stability-Indicating Methods

Recent studies have focused on developing stability-indicating methods for lenvatinib that can detect impurities like Lenvatinib Impurity G. For instance, a systematic Quality by Design (QbD) approach was employed to create a sensitive HPLC method capable of identifying degradation products under various environmental conditions, including acidic and basic hydrolysis . The study revealed that lenvatinib is particularly sensitive to these conditions, generating multiple degradants that were successfully identified.

LC-MS/MS Method Development

Another significant advancement is the development of an LC-MS/MS method for simultaneous quantification of lenvatinib and its impurities. This method enhances the detection of impurities like this compound and provides a robust framework for quality control during manufacturing processes . The method's validation demonstrated its reliability in separating degradation products effectively.

Therapeutic Insights

Combination Therapies

Lenvatinib is often used in combination with other agents to enhance therapeutic efficacy. For instance, its combination with everolimus has shown promising results in treating advanced renal cell carcinoma . Understanding the behavior of impurities like this compound in these combinations is crucial for assessing their safety and effectiveness.

Preclinical Studies

Preclinical studies have indicated that lenvatinib exhibits anti-angiogenic properties, which are vital for its therapeutic action against tumors. The presence of impurities such as this compound could potentially influence these pharmacodynamic activities, necessitating further investigation into their effects on drug efficacy and safety profiles .

Regulatory Considerations

Genotoxicity Assessments

Regulatory bodies have emphasized the importance of monitoring impurities during drug development. Studies have shown that this compound does not exceed acceptable thresholds in clinical batches, indicating effective control measures during synthesis . This finding is critical for ensuring patient safety and compliance with regulatory standards.

Manufacturing Controls

The manufacturing process of lenvatinib includes stringent controls to minimize the formation of impurities like this compound. Research indicates that adequate in-process controls can reduce genotoxic impurities to levels below regulatory limits . This underscores the importance of continuous monitoring throughout the production lifecycle.

Data Tables

Case Studies

-

Case Study 1: Stability Testing

A study conducted using a QbD approach demonstrated the degradation behavior of lenvatinib under various conditions. It identified critical factors affecting impurity formation, providing insights into storage conditions and shelf life . -

Case Study 2: Combination Therapy Efficacy

In clinical trials assessing lenvatinib combined with everolimus for advanced renal cell carcinoma, the therapeutic advantage was attributed partly to the controlled levels of impurities like this compound . This case highlights the significance of impurity management in enhancing treatment outcomes.

作用机制

The mechanism of action of 4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide involves its role as a multiple kinase inhibitor. It inhibits vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, and FGFR4), platelet-derived growth factor receptor (PDGFR) alpha, c-Kit, and the RET proto-oncogene. These inhibitions disrupt various signaling pathways involved in tumor growth and angiogenesis .

相似化合物的比较

4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide is often compared with other quinoline derivatives, such as:

Lenvatinib: Known for its anti-cancer properties, particularly in treating thyroid cancer.

Sorafenib: Another kinase inhibitor used in cancer therapy, particularly for liver and kidney cancers.

The uniqueness of 4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide lies in its specific inhibition profile and its potential for developing targeted therapies .

生物活性

Lenvatinib, a multi-targeted tyrosine kinase inhibitor, is primarily used in the treatment of various cancers, including differentiated thyroid cancer and hepatocellular carcinoma (HCC). However, impurities, such as Lenvatinib Impurity G, can influence its biological activity and therapeutic efficacy. This article delves into the biological activity of this compound, supported by case studies and research findings.

Overview of Lenvatinib and Its Impurities

Lenvatinib's primary mechanism involves the inhibition of several receptor tyrosine kinases, including VEGFR1, VEGFR2, FGFR1-4, PDGFRα, and RET. The presence of impurities like this compound can alter the pharmacokinetics and pharmacodynamics of the drug, potentially affecting its safety and efficacy profiles.

In Vitro Studies

-

Kinase Inhibition :

- Research has shown that Lenvatinib exhibits varying inhibitory effects on different kinases. The IC50 values for key receptors are as follows:

Kinase IC50 (nmol/L) 95% Confidence Interval VEGFR2 4.0 [1.8, 8.7] FGFR1 46 [18, 120] PDGFRβ 39 [12, 130] MET 1900 [1500, 2500] EGFR 6500 [5000, 8500]

- Research has shown that Lenvatinib exhibits varying inhibitory effects on different kinases. The IC50 values for key receptors are as follows:

-

Cell Cycle Arrest :

- In studies assessing the impact of Lenvatinib on cell cycles in hepatocellular carcinoma (HCC) cells, it was found that treatment with Lenvatinib led to a significant increase in cells arrested in the G0/G1 phase. This effect was particularly pronounced in sensitive cell lines like HuH-7 but not in others like PLC/PRF/5 .

Immune Modulation

Lenvatinib has been shown to modulate immune responses by affecting monocyte function. In vitro studies demonstrated that while neutrophil reactive oxygen species (ROS) production remained unchanged upon treatment with Lenvatinib, cytokine secretion from monocytes was significantly attenuated. This suggests that Lenvatinib and its impurities may have immunomodulatory effects that could impact tumor microenvironments .

Case Studies

-

Advanced HCC Treatment :

- A prospective study involving patients with advanced HCC indicated that Lenvatinib was generally well-tolerated but associated with a higher incidence of adverse events (AEs) in patients with compromised liver function (Child-Pugh B). The study highlighted a median overall survival rate of 19.7 months for Child-Pugh A patients .

-

Neoadjuvant Use :

- A case report examined the use of Lenvatinib in a neoadjuvant setting for a patient with a large cervical mass due to poorly differentiated thyroid cancer. The treatment resulted in significant tumor shrinkage prior to surgical intervention, showcasing the potential effectiveness of Lenvatinib despite the presence of impurities like Impurity G .

属性

IUPAC Name |

4-[4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-28-19-11-17-15(10-16(19)20(22)26)18(8-9-23-17)29-14-6-4-13(5-7-14)25-21(27)24-12-2-3-12/h4-12H,2-3H2,1H3,(H2,22,26)(H2,24,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBISVMLKCDTQGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC=C(C=C3)NC(=O)NC4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。